4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

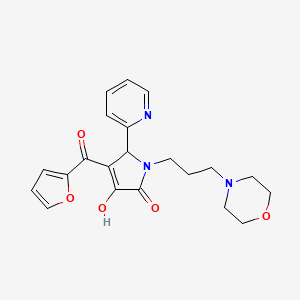

4-(Furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex heterocyclic compound featuring a pyrrolidone core substituted with:

- A furan-2-carbonyl group at position 4,

- A hydroxy group at position 3,

- A 3-morpholinopropyl chain at position 1,

- A pyridin-2-yl group at position 3.

The morpholinopropyl moiety may enhance solubility and bioavailability due to its polar nature, while the pyridine and furan groups could contribute to π-π stacking or hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-pyridin-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c25-19(16-6-3-12-29-16)17-18(15-5-1-2-7-22-15)24(21(27)20(17)26)9-4-8-23-10-13-28-14-11-23/h1-3,5-7,12,18,26H,4,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAKCTOBXOLWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrole Ring: Starting from a suitable pyrrole precursor, the pyrrole ring can be constructed through cyclization reactions.

Introduction of the Furan and Pyridine Rings: The furan and pyridine rings can be introduced through coupling reactions, such as Suzuki or Heck coupling.

Addition of the Morpholine Moiety: The morpholine group can be added via nucleophilic substitution or through reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carbonyl groups can be reduced to hydroxyl groups or further to alkanes.

Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Conditions might include the use of strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Potential use as a biochemical probe or in drug discovery.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Synthetic Accessibility: The target compound’s morpholinopropyl and pyridin-2-yl groups may require multi-step synthesis, similar to pyridazine derivatives in , which use high-temperature reactions and column chromatography .

- Biological Activity : While pyridine-pyrazole analogs (e.g., Compound 4) show DHODH inhibition, the target compound’s activity remains unverified. Further studies should assess its interaction with kinases or inflammatory targets.

- Contradictions : and highlight substituent-dependent effects on solubility and binding, but direct comparative data for the target compound are lacking.

Biological Activity

4-(Furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities. Its unique structure, which includes a pyrrole ring and various functional groups, suggests a variety of interactions with biological systems. This article reviews the compound's synthesis, biological activity, and relevant research findings.

- Molecular Formula : C21H23N3O5

- Molecular Weight : 397.42 g/mol

- CAS Number : [Not Provided]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation Reactions : Combining furan-2-carboxylic acid with phenylhydrazine under acidic or basic conditions.

- Cyclization : Formation of the pyrrole ring from intermediates.

- Substitution Reactions : Introduction of the morpholinopropyl group through nucleophilic substitution.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. For instance, an MTT assay showed that it effectively reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value ranging from 2.07 μM to 21.25 μM, indicating strong potential as an antitumor agent .

Antimicrobial Properties

Research has indicated that derivatives of this compound may possess broad-spectrum antimicrobial activity. The presence of the furan and pyridine moieties enhances its interaction with microbial targets, potentially disrupting their cellular functions .

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.

- Signal Modulation : It could modulate various signaling pathways within cells, affecting processes such as apoptosis and proliferation.

Case Studies and Research Findings

- Anticancer Studies : A study involving several pyrrole derivatives revealed that modifications in the substituents significantly influenced their anticancer activity. The best-performing compounds exhibited IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (IC50 = 4.7 μM) .

- Antimicrobial Evaluation : In vitro tests showed that certain derivatives had comparable efficacy to established antifungal agents like clotrimazole and fluconazole against Candida spp., suggesting potential for development as antifungal treatments .

Comparative Analysis

The following table summarizes key properties and activities compared to similar compounds:

| Compound Name | Molecular Formula | Antitumor IC50 (μM) | Antimicrobial Activity |

|---|---|---|---|

| 4-(Furan-2-carbonyl)-3-hydroxy... | C21H23N3O5 | 2.07 - 21.25 | Moderate |

| 5-Fluorouracil | C4H5FN2O2 | 4.7 | Low |

| Clotrimazole | C22H17ClN2 | N/A | High |

Q & A

Q. 1.1. What are the key steps and challenges in synthesizing 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one?

Methodological Answer: The synthesis involves multi-step reactions, including functional group protection/deprotection, cyclization, and coupling. Critical parameters include:

- Temperature control : Optimal yields (e.g., 46–63%) are achieved at 60–80°C for cyclization steps to minimize side reactions like furan ring degradation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates during morpholinopropyl group incorporation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) resolves structurally similar by-products .

Q. 1.2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Assign peaks for the furan carbonyl (δ 7.8–8.2 ppm in H NMR) and morpholinopropyl protons (δ 2.4–3.2 ppm). C NMR confirms carbonyl groups (δ 160–180 ppm) .

- Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H] (exact mass: ~483.18 g/mol) with <2 ppm error .

- FTIR : Hydroxy (3200–3500 cm) and carbonyl (1650–1750 cm) stretches validate functional groups .

Advanced Research Questions

Q. 2.1. How can reaction kinetics and mechanisms be studied for the morpholinopropyl group incorporation?

Methodological Answer:

- In-situ monitoring : Use HPLC or LC-MS to track intermediate formation (e.g., amine intermediates) under varying pH (6.5–8.0) and temperature conditions .

- Kinetic modeling : Apply pseudo-first-order rate laws to determine activation energy (E) for alkylation steps. Computational tools (e.g., Gaussian) model transition states and electron density shifts .

- Isotopic labeling : N-labeled morpholine derivatives trace regioselectivity in substitution reactions .

Q. 2.2. What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., C–O bond in furan: ~85 kcal/mol) and tautomeric equilibria .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; prioritize binding poses with ΔG < −7 kcal/mol .

- Solvent effects : COSMO-RS models predict solubility in DMSO/water mixtures to guide formulation studies .

Experimental Design & Data Analysis

Q. 3.1. How to design experiments to resolve contradictory biological activity data?

Methodological Answer:

- Dose-response assays : Test concentrations (1 nM–100 µM) in triplicate across cell lines (e.g., HEK293, HepG2) to identify IC variability .

- Control groups : Include structurally similar analogs (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) to isolate the impact of the morpholinopropyl group .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) between activity profiles .

Q. 3.2. What strategies optimize the compound’s stability in aqueous solutions?

Methodological Answer:

- pH profiling : Measure degradation rates (HPLC) across pH 2–10; stability peaks at pH 6.5–7.5 due to minimized hydrolysis of the pyrrolone ring .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to maintain integrity during freeze-drying .

- Light sensitivity : Conduct accelerated stability studies (ICH Q1B) under UV/visible light to identify photodegradation products .

Comparative & Structural Analysis

Q. 4.1. How does this compound compare to analogs with thiadiazole or imidazole substituents?

Methodological Answer:

- Structural analogs : Compare with 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one .

- Bioactivity : Use kinase inhibition assays; thiadiazole analogs show higher selectivity for EGFR (IC = 12 nM vs. 28 nM for morpholinopropyl) .

- Thermal stability : DSC analysis reveals morpholinopropyl derivatives have higher melting points (~200°C) than thiadiazole analogs (~180°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.